ABT-510 acetate

Übersicht

Beschreibung

ABT-510 (Acetat) ist ein synthetisches Peptid, das die antiangiogenetische Aktivität des natürlich vorkommenden Proteins Thrombospondin-1 nachahmt. Es wurde von Abbott Laboratories zur Behandlung von soliden Tumoren, Lymphomen und Melanomen entwickelt. Diese Verbindung ist bekannt für ihre Fähigkeit, die Angiogenese sowohl in vitro als auch in vivo zu blockieren, wodurch das Tumorwachstum verlangsamt wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von ABT-510 beinhaltet die Synthese eines Tripeptidsegments, Ile-Arg-ProNHEt Dihydrochloridsalzes. Der Prozess hat im Laufe der Zeit eine erhebliche Weiterentwicklung erfahren. Anfangs wurde Pro-OH mit Thionylchlorid aktiviert, dies wurde jedoch später durch 1'-Carbonyldiimidazol (CDI)-Aktivierung ersetzt, da sich dies in Bezug auf Sicherheit und Ausbeute als vorteilhaft erwies. Die Kupplung von Boc-Arg(NO2)-OH wurde durch DCC/HOBt vermittelt, was später ersetzt wurde, um die Notwendigkeit einer Filtration nach der Aufarbeitung zu eliminieren. Der letzte Schritt beinhaltet die katalytische Hydrierung von Cbz-Ile-Arg(NO2)-Pro-NHEt in Ethanol in Gegenwart von Salzsäure unter Verwendung von 20%igem Palladium auf Kohlenstoff .

Industrielle Produktionsmethoden

Die industrielle Produktion von ABT-510 wurde auf mehrere 10 kg-Chargen skaliert. Der Prozess beinhaltet die Verwendung von Umkehrosmose-Entsalzung und pH-Einstellung zur Entfernung von Ammoniumchlorid, das während der Hydrogenolyse der Schutzgruppe entsteht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ABT-510 involves the synthesis of a tripeptide segment, Ile-Arg-ProNHEt dihydrochloride salt. The process has undergone significant refinement over time. Initially, Pro-OH was activated with thionyl chloride, but this was later replaced with 1’-carbonyldiimidazole (CDI) activation due to safety and yield improvements. The coupling of Boc-Arg(NO2)-OH was mediated by DCC/HOBt, which was later replaced to eliminate the need for filtration work-up. The final step involves catalytic hydrogenation of Cbz-Ile-Arg(NO2)-Pro-NHEt in ethanol, in the presence of hydrochloric acid using 20% palladium on carbon .

Industrial Production Methods

The industrial production of ABT-510 has been scaled to several 10 kg batches. The process includes the use of reverse osmosis de-salting and pH adjustment for the removal of ammonium chloride generated during the hydrogenolysis of the protecting group .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ABT-510 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Katalytische Hydrierung ist ein Schlüsselschritt in ihrer Synthese.

Substitution: Die Aktivierungs- und Kupplungsschritte beinhalten Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Oxidation: Spezielle Oxidationsmittel werden unter kontrollierten Bedingungen verwendet.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff in Ethanol.

Substitution: CDI zur Aktivierung und DCC/HOBt zur Kupplung.

Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das Tripeptidsegment, Ile-Arg-ProNHEt Dihydrochloridsalz, das ein wichtiges Zwischenprodukt bei der Synthese von ABT-510 ist .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

ABT-510 acetate has shown promising results in various cancer models, particularly in inhibiting tumor growth and angiogenesis. Key findings include:

- Malignant Glioma : In a Phase 1 trial, ABT-510 was administered alongside standard therapies for glioblastoma. The results indicated a median overall survival time of 64.4 weeks, with no severe dose-limiting toxicities reported .

- Epithelial Ovarian Cancer : Preclinical studies demonstrated that ABT-510 induces apoptosis in ovarian cancer cell lines (SKOV3, OVCAR3, CAOV3) and significantly reduces tumor size and ascites volume in mouse models .

- Tumor Angiogenesis : ABT-510 effectively inhibits vascular outgrowth from melanoma explants and limits angiogenesis driven by growth factors such as basic fibroblast growth factor .

Inflammatory Diseases

This compound has also been investigated for its effects on inflammatory conditions:

- Inflammatory Bowel Disease (IBD) : Studies indicate that ABT-510 reduces angiogenesis and inflammatory responses in mouse models of IBD, suggesting its potential as a therapeutic agent for managing chronic inflammation .

Case Study 1: Efficacy in Glioblastoma

In a clinical trial involving patients with newly diagnosed glioblastoma, ABT-510 was evaluated for its safety and efficacy. Gene expression analysis revealed that patients who exhibited better clinical outcomes had downregulated angiogenic genes such as FGF-1 and TIE-1 .

Case Study 2: Ovarian Cancer Treatment

In an orthotopic model of epithelial ovarian cancer, treatment with ABT-510 resulted in a marked decrease in tumor burden and ascites formation. The study highlighted the compound's ability to induce apoptosis in endothelial cells, thereby disrupting the tumor's blood supply .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound across various studies:

| Application Area | Key Findings | Model Used |

|---|---|---|

| Malignant Glioma | Median overall survival of 64.4 weeks; no severe toxicities | Phase 1 Clinical Trial |

| Epithelial Ovarian Cancer | Induces apoptosis; reduces tumor size and ascites volume | Mouse Model |

| Inflammatory Bowel Disease | Reduces angiogenesis and inflammation | Mouse Model |

Wirkmechanismus

ABT-510 exerts its effects by mimicking the anti-angiogenic activity of thrombospondin-1. It blocks the actions of multiple pro-angiogenic growth factors, such as vascular endothelial growth factor, basic fibroblast growth factor, hepatocyte growth factor, and interleukin-8. The compound binds to CD36, inducing caspase-8-mediated endothelial cell apoptosis, thereby inhibiting new blood vessel formation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ABT-526: Ein weiteres Peptidimitierendes Thrombospondin-1, das in Struktur und Funktion ABT-510 ähnelt.

Thrombospondin-1: Das natürlich vorkommende Protein, das ABT-510 nachahmt.

Einzigartigkeit

ABT-510 ist aufgrund seiner synthetischen Natur und seiner Fähigkeit, mehrere proangiogene Wachstumsfaktoren zu blockieren, einzigartig. Im Gegensatz zu seinem natürlichen Gegenstück, Thrombospondin-1, ist ABT-510 so konzipiert, dass es stabiler und effektiver bei der Hemmung der Angiogenese ist .

Biologische Aktivität

ABT-510 acetate, a synthetic peptide mimetic of thrombospondin-1 (TSP-1), has emerged as a significant compound in the field of anti-angiogenic therapy. This article presents a comprehensive overview of its biological activity, mechanisms of action, and clinical findings based on diverse research studies.

ABT-510 functions primarily as an anti-angiogenic agent , inhibiting the formation of new blood vessels, which is crucial in tumor growth and metastasis. The compound exerts its effects through multiple pathways:

- Inhibition of CD36 : ABT-510 binds to CD36 on endothelial cells, inhibiting fatty acid uptake and modulating nitric oxide (NO) signaling pathways. This interaction leads to reduced cell adhesion and motility, critical for angiogenesis .

- Induction of Apoptosis : It promotes apoptosis in vascular cells, particularly in response to growth factors such as VEGF and FGF2. This pro-apoptotic effect is more potent than that observed with other related peptides .

- Blocking Growth Factor Activity : ABT-510 inhibits the actions of several pro-angiogenic growth factors including VEGF, bFGF, HGF, and IL-8, thereby disrupting tumor-induced angiogenesis .

In Vitro Findings

This compound has demonstrated significant effects in various in vitro studies:

- Apoptosis Induction : At concentrations ranging from 1 to 50 nM, ABT-510 effectively induced apoptosis in human epithelial cancer cell lines such as SKOV3 and OVCAR3 .

- Inhibition of Cell Migration : The compound inhibited NO-stimulated growth and invasion of vascular cells into the extracellular matrix .

In Vivo Findings

Clinical trials and animal studies have provided insights into the efficacy of ABT-510:

Clinical Trials

ABT-510 has been evaluated in several clinical settings:

- Phase I Study with Temozolomide : This trial assessed safety and pharmacokinetics in glioblastoma patients. Results indicated a median time to progression of 45.9 weeks without significant dose-limiting toxicities .

- Combination Therapy with Bevacizumab : A study explored the effects of ABT-510 alongside bevacizumab in advanced solid tumors, highlighting its potential to enhance therapeutic outcomes when combined with established treatments .

Case Studies

Several case studies have documented the effects of ABT-510:

Eigenschaften

CAS-Nummer |

442526-87-6 |

|---|---|

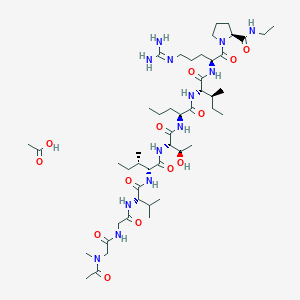

Molekularformel |

C48H87N13O13 |

Molekulargewicht |

1054.3 g/mol |

IUPAC-Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H83N13O11.C2H4O2/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61;1-2(3)4/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50);1H3,(H,3,4)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-;/m0./s1 |

InChI-Schlüssel |

VNYUZURIJSGETB-WVDYPPGZSA-N |

SMILES |

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |

Isomerische SMILES |

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |

Kanonische SMILES |

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ABT-510 acetate; ABT 510 acetate; ABT510 acetate; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.